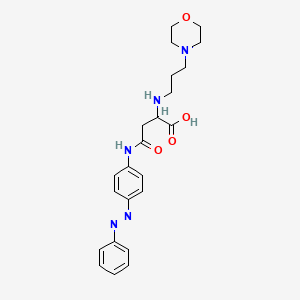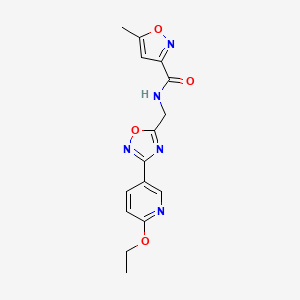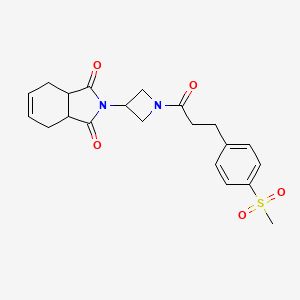![molecular formula C17H16F2N4O2 B2721074 3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea CAS No. 2097929-05-8](/img/structure/B2721074.png)
3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl ring (a six-membered ring of carbon atoms) which is substituted with two fluorine atoms, and a urea group (consisting of one carbon atom, two nitrogen atoms, and one oxygen atom). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atom in the pyridine ring, the fluorine atoms on the phenyl ring, and the urea group would all have significant effects on the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include the size and shape of the molecule, the types and locations of its functional groups, and the presence of any charges or polar regions .Aplicaciones Científicas De Investigación
Metallo-Supramolecular Assemblies
Research involving di-(m-pyridyl)-urea ligands, similar in structure to the given compound, focuses on their ability to self-assemble into metallo-supramolecular macrocycles. These assemblies, characterized by their hydrogen bonding sites and metal coordination, highlight the potential of urea derivatives in creating complex molecular structures with potential applications in molecular recognition and catalysis (Troff et al., 2012).
Optoelectronic Applications
Studies on chalcone derivatives resembling the structural motifs of the specified compound reveal significant electro-optic properties, including high second and third harmonic generation values. These findings suggest potential applications in optoelectronic device fabrications, leveraging the non-linear optical properties of such compounds (Shkir et al., 2018).
Anion Recognition and Binding
Research on pyrid-2-yl ureas shows their capacity for intramolecular hydrogen bonding and complexation with cytosine, indicating the utility of such compounds in molecular recognition processes. This property is essential for the development of sensor technologies and the understanding of biomolecular interactions (Chien et al., 2004).
Supramolecular Chemistry
The study of mixed N,S-donor 2-ureidopyridine ligands, which can bind metal ions and form contact ion-pairs through simultaneous coordination and hydrogen bonding, illustrates the role of urea derivatives in supramolecular chemistry. Such compounds contribute to the understanding of molecular recognition and the design of novel coordination complexes (Qureshi et al., 2009).
Crystallographic Studies
The crystal structure of chlorfluazuron, a compound containing similar functional groups, provides insights into molecular interactions such as hydrogen bonds and π–π interactions. These studies are fundamental for drug design and material science, offering a glimpse into the arrangement and behavior of molecules in solid states (Cho et al., 2015).
Safety And Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing new methods for its synthesis, investigating its behavior in chemical reactions, studying its interactions with biological systems, and exploring potential uses in areas like medicine or materials science .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c18-13-3-1-4-14(19)16(13)22-17(25)21-9-11-7-12(10-20-8-11)23-6-2-5-15(23)24/h1,3-4,7-8,10H,2,5-6,9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFLGICYFLIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


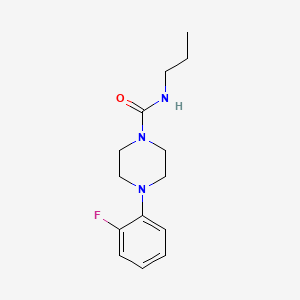
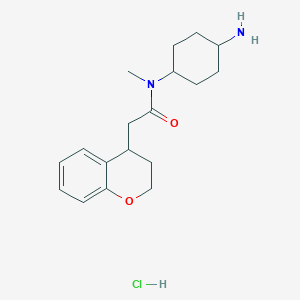
![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)
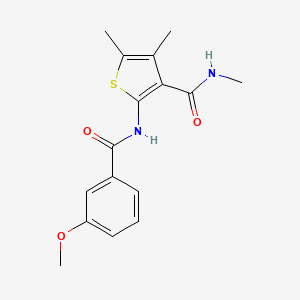
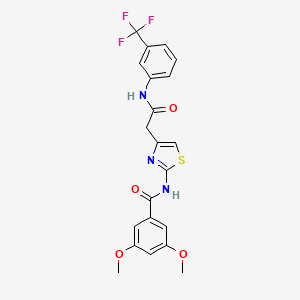
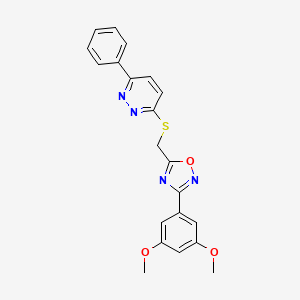
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
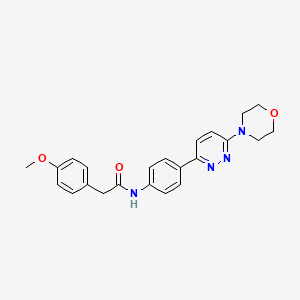
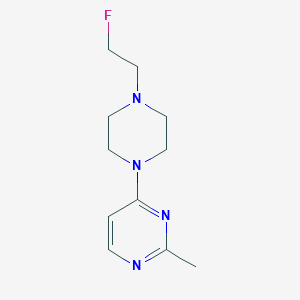
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
